4'-methoxy-3-thiomorpholinomethyl benzophenone

描述

Systematic Nomenclature and Structural Identification

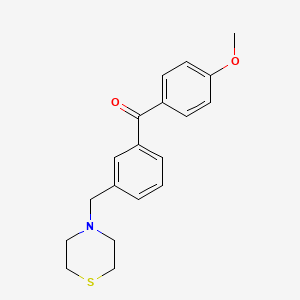

The compound 4'-methoxy-3-thiomorpholinomethyl benzophenone is systematically named (4-methoxyphenyl)[3-(thiomorpholin-4-ylmethyl)phenyl]methanone according to IUPAC rules. Its molecular formula is $$ \text{C}{19}\text{H}{21}\text{NO}{2}\text{S} $$, with a molecular weight of 327.44 g/mol. The structure comprises a benzophenone core (two benzene rings connected by a ketone group) with two distinct substituents: a methoxy group (-OCH$$3$$) at the para position of one aromatic ring and a thiomorpholinomethyl group (-CH$$_2$$-thiomorpholine) at the meta position of the adjacent ring.

Key identifiers include:

- CAS Registry Number : 898762-82-8

- SMILES Notation : COC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)CN3CCSCC3

- InChIKey : MJDGFIOMTNMZTJ-UHFFFAOYSA-N

The thiomorpholine moiety introduces a sulfur atom into the morpholine ring, distinguishing it from oxygen-containing morpholine derivatives. X-ray crystallography and NMR spectroscopy are typically employed to confirm the spatial arrangement of substituents.

Historical Context in Benzophenone Derivative Research

Benzophenone derivatives have been studied since the late 19th century for their photostability and synthetic versatility. The introduction of thiomorpholinomethyl groups emerged in the early 21st century as part of efforts to enhance the pharmacological and material properties of benzophenones. For example, Wyatt et al. (1995) demonstrated that benzophenone derivatives could act as potent inhibitors of HIV-1 reverse transcriptase, highlighting their biomedical potential.

The specific substitution pattern of this compound reflects a strategic design to balance electronic effects (via the electron-donating methoxy group) and steric bulk (via the thiomorpholine ring). Such modifications aim to optimize interactions with biological targets or improve solubility in polymer matrices for industrial applications.

Positional Isomerism in Thiomorpholinomethyl-Substituted Benzophenones

Positional isomerism significantly influences the physical and chemical properties of thiomorpholinomethyl benzophenones. Below is a comparative analysis of key isomers:

Key Differences :

- Solubility : The 3-thiomorpholinomethyl isomer exhibits higher polarity due to the meta-substituted thiomorpholine, enhancing aqueous solubility compared to ortho-substituted analogs.

- Reactivity : Ortho-substituted derivatives (e.g., 2-thiomorpholinomethyl) exhibit steric hindrance, reducing their reactivity in electrophilic substitution reactions.

- Crystallinity : Para-methoxy groups promote symmetrical packing in the solid state, increasing melting points relative to meta-methoxy isomers.

These structural nuances underscore the importance of precise synthetic control in benzophenone chemistry.

属性

IUPAC Name |

(4-methoxyphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2S/c1-22-18-7-5-16(6-8-18)19(21)17-4-2-3-15(13-17)14-20-9-11-23-12-10-20/h2-8,13H,9-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITMDASOHFDIJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643355 | |

| Record name | (4-Methoxyphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898762-82-8 | |

| Record name | Methanone, (4-methoxyphenyl)[3-(4-thiomorpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methoxyphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 4’-Methoxy-3-thiomorpholinomethylbenzophenone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzophenone Core: This can be achieved through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide and a base.

Attachment of the Thiomorpholine Ring: This step involves the reaction of the benzophenone derivative with thiomorpholine under suitable conditions to form the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.

化学反应分析

4’-Methoxy-3-thiomorpholinomethylbenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the methoxy or thiomorpholine groups, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.

科学研究应用

Scientific Research Applications

1. Antitumor Activity

Benzophenone derivatives, including 4'-methoxy-3-thiomorpholinomethyl benzophenone, have been investigated for their antitumor properties. Research indicates that these compounds can inhibit tumor cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression. Studies suggest that the incorporation of the thiomorpholine group enhances the compound's efficacy against specific cancer cell lines .

2. UV Protection

Due to its structural similarity to other benzophenones known for UV-absorbing properties, this compound is being explored as a potential UV filter in cosmetic formulations. Its ability to absorb UV radiation may help protect skin from photoaging and other UV-induced damages .

3. Antimicrobial Properties

The compound has shown promise in antimicrobial studies, where it exhibited activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents or preservatives in cosmetic and pharmaceutical products .

Medicinal Applications

1. Drug Development

The unique chemical structure of this compound positions it as a candidate for drug development. Its biological activities, particularly its antitumor and antimicrobial effects, make it a subject of interest for creating new therapeutic agents targeting cancer and infections .

2. Photodynamic Therapy

As a photosensitizing agent, this compound may be utilized in photodynamic therapy (PDT) for treating certain types of cancer. PDT involves the use of light-activated compounds to produce reactive oxygen species that selectively destroy cancer cells .

Industrial Applications

1. Cosmetic Industry

The compound's potential as a UV filter makes it relevant in the formulation of sunscreens and other cosmetic products aimed at protecting the skin from harmful UV radiation. Its stability under light exposure is an essential factor for its effectiveness in these applications .

2. Polymer Chemistry

In polymer chemistry, this compound can serve as an additive to enhance the UV stability of polymers. This property is crucial for materials used in outdoor applications where prolonged exposure to sunlight can degrade performance .

Case Studies

作用机制

The mechanism of action of 4’-Methoxy-3-thiomorpholinomethylbenzophenone involves its interaction with specific molecular targets. The methoxy and thiomorpholine groups play crucial roles in binding to enzymes or receptors, potentially affecting their activity. The benzophenone core may also participate in photochemical reactions, leading to the generation of reactive intermediates that can interact with biological molecules .

相似化合物的比较

Benzophenone derivatives exhibit varied pharmacological and physicochemical behaviors depending on substituent patterns. Below is a detailed comparison of 4'-methoxy-3-thiomorpholinomethyl benzophenone with structurally analogous compounds:

Structural and Physicochemical Properties

Key Observations :

- Substituent Effects on Reactivity: The thiomorpholinomethyl group in this compound enhances steric bulk and sulfur-mediated interactions compared to simpler methyl or halogen substituents . Bromo analogs (e.g., 4'-bromo derivative) exhibit higher electrophilicity, favoring nucleophilic substitution reactions .

- Crystal Packing: Dihedral angles between aromatic rings vary significantly (57.45°–59.8°), influencing molecular planarity and solid-state interactions. Methoxy and methyl groups (e.g., 4-methoxy-3-methylbenzophenone) induce greater non-planarity than hydroxyl or fluorine substituents .

- Biological Relevance : Methyl and hydroxyl groups (e.g., 4-hydroxy-3-methyl derivatives) correlate with antifungal activity, while thiomorpholine-containing compounds are hypothesized to modulate enzyme binding via sulfur interactions .

Pharmacological Potential

- Antifungal Activity: Methyl-substituted benzophenones (e.g., 4-hydroxy-3-methylphenyl derivatives) show marked antifungal effects, while thiomorpholinomethyl analogs remain underexplored in this context .

- Chemotherapeutic Applications: Derivatives like 4-methoxy-3-methylbenzophenone serve as intermediates in antimitotic agents, highlighting the scaffold’s versatility in oncology research .

生物活性

4'-Methoxy-3-thiomorpholinomethyl benzophenone is a synthetic compound belonging to the class of benzophenone derivatives. These compounds have garnered attention due to their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. The focus of this article is to explore the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C17H20N2O2S

- CAS Number : 898762-82-8

This compound features a benzophenone core structure with a methoxy group and a thiomorpholinomethyl side chain, which may contribute to its biological activity.

Benzophenones, including this compound, are known to interact with various biological targets, leading to significant cellular changes. The mechanisms include:

- Antitumor Activity : Benzophenone derivatives have been shown to inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. They target multiple signaling pathways involved in tumor growth and metastasis .

- Antimicrobial Activity : Research indicates that benzophenones exhibit antimicrobial properties against various pathogens, potentially through the disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Biological Activity Data

Table 1: Biological Activity Summary of this compound

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | |

| Antimicrobial | Effective against bacteria and fungi | |

| Anti-inflammatory | Reduction in inflammatory markers |

Case Studies and Research Findings

- Antileishmanial Studies : In a study focused on the synthesis and screening of benzophenone derivatives, several compounds exhibited antileishmanial activity. While specific data on this compound was not highlighted, the overall class showed promising results against Leishmania major with IC50 values ranging from 1.19 to 82.30 µg/ml .

- In Silico Studies : Molecular docking simulations have been employed to predict the binding affinity of various benzophenone derivatives to biological targets. This computational approach suggests potential therapeutic applications for compounds similar to this compound in treating diseases like cancer and infections .

- In Vitro Studies : Laboratory experiments have demonstrated that certain benzophenone derivatives exhibit significant cytotoxicity against cancer cell lines, indicating their potential as chemotherapeutic agents.

常见问题

Q. What synthetic methodologies are recommended for synthesizing 4'-methoxy-3-thiomorpholinomethyl benzophenone?

Synthesis typically involves multi-step coupling reactions. For example, triazine-based intermediates (e.g., 1,3,5-triazin-2-yl derivatives) can be functionalized with thiomorpholine and methoxybenzophenone moieties under controlled temperatures (e.g., 45°C) using coupling agents like DCC or EDCI . Purification often employs column chromatography with gradients of hexane/EtOH, and structural validation via NMR (δ = 3.86 ppm for methoxy groups) and mass spectrometry is critical .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- HPLC/MS : To confirm molecular weight (e.g., ~377.3 g/mol for related benzophenones) and purity (>95%) .

- FTIR Spectroscopy : Identification of ν(C=O) stretches (~1650–1700 cm) and thiomorpholine S-C vibrations (~600–700 cm) .

- NMR : Distinct methoxy (δ 3.8–4.0 ppm) and aromatic proton signals (δ 6.5–8.0 ppm) .

Q. What solvents optimize solubility for experimental applications?

The compound exhibits high solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) due to its methoxy and thiomorpholine groups. In halogenated solvents (e.g., chloroform), solvent–carbonyl interactions enhance stability, as shown in benzophenone derivatives . Solubility testing should include titration with water to assess hydrogen-bonding effects, as seen in ν(C=O) band shifts during solvation .

Advanced Research Questions

Q. How do solvent interactions influence the spectroscopic properties of this compound?

Solvent polarity and hydrogen-bonding capacity directly affect ν(C=O) vibrational frequencies. For example:

- In alcohols, split ν(C=O) bands indicate hydrogen bonding with lifetimes ~7.7 ps, measured via Kubo–Anderson fitting of FTIR data .

- Halogenated solvents induce single perturbed peaks due to rapid halogen/hydrogen bond exchange . Computational studies (DFT/6-311G) predict solvatochromic shifts, correlating with experimental IR data (R > 0.95) .

Q. What computational methods predict the electronic properties of this compound?

Q. How can researchers resolve discrepancies between experimental and computational data?

Q. What are the implications of molecular interactions in biological systems?

- Enzyme Inhibition : The thiomorpholine group may interact with cysteine residues in enzymatic pockets. Docking studies (AutoDock Vina) can simulate binding affinities .

- Toxicology : Benzophenone derivatives are classified as "possibly carcinogenic" (IARC Group 2B). Assess metabolic pathways (e.g., cytochrome P450 oxidation) using in vitro hepatocyte models .

Data Contradiction and Mechanistic Analysis

Q. How to interpret conflicting data on benzophenone derivatives’ environmental persistence?

Q. What mechanistic insights explain variations in synthetic yields?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。